6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine” belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds that have been studied for their potential therapeutic properties .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. It also has methoxy groups at the 6 and 7 positions, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 4 position .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms and any substituents they may have .Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
The synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives, including compounds structurally related to 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, have highlighted their potential in antimalarial drug development. Studies involving structure-activity relationship analyses have led to the identification of derivatives with significant antimalarial activity, making them promising leads for new antimalarial therapies. These findings underscore the versatility of the quinazoline scaffold in medicinal chemistry, particularly for addressing global health challenges like malaria (Mizukawa et al., 2021).
Anti-tubercular Agents
Research into 4-anilinoquinolines and 4-anilinoquinazolines, closely related to the 6,7-dimethoxyquinazoline framework, has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exhibit potent anti-tubercular activity with minimal toxicity, highlighting their potential as new therapeutic agents against tuberculosis. The identification of key structural features essential for Mtb inhibition within this class of compounds provides valuable insights for the design of more effective anti-tubercular drugs (Asquith et al., 2019).
Synthetic Methodologies
The development of synthetic methodologies for quinazoline derivatives, including 6,7-dimethoxyquinazolines, has broad implications for drug discovery. Efficient synthetic routes enable the generation of diverse quinazoline-based libraries for biological screening, thereby accelerating the discovery of new therapeutic agents. These synthetic advancements contribute to the expansion of the chemical space accessible for drug development, facilitating the exploration of novel quinazoline-based pharmacophores (Costa et al., 2004).
Wirkmechanismus
Target of Action
It is known that quinazoline derivatives have a wide range of pharmacological activities and are used in the treatment of hypertension, viral infections, tumors, and malaria .
Mode of Action
It is known that quinazoline derivatives have been intensively studied as kinase inhibitors . Kinase inhibitors work by blocking the action of a particular enzyme, kinase, which is necessary for the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that kinase inhibitors, such as those containing a quinazoline skeleton, can affect the raf/mek/erk signaling pathway and receptor tyrosine kinases .
Result of Action
The search results indicate that 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has shown high anti-malarial activity and is considered a promising lead for anti-malarial drugs . In addition, some quinazoline derivatives have shown excellent potency against various cancer cell lines .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVARSBGATXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.